洛司莫定

描述

洛斯马匹莫德是由Fulcrum Therapeutics开发的一种研究性药物,用于治疗面肩肱型肌营养不良症(FSHD)。 它是一种选择性p38α/β丝裂原活化蛋白激酶(MAPKs)抑制剂,是DUX4表达的关键调节剂和炎症介质 。 洛斯马匹莫德在临床试验中显示出希望,它有可能减缓FSHD患者的肌肉功能退化 .

科学研究应用

洛斯马匹莫德具有广泛的科学研究应用,包括:

化学: 洛斯马匹莫德被用作研究p38 MAPKs抑制及其在各种化学反应中的作用的模型化合物。

生物学: 在生物学研究中,洛斯马匹莫德用于研究p38 MAPKs在细胞过程中的作用,包括炎症和细胞分化。

作用机制

洛斯马匹莫德通过选择性抑制p38α/β MAPKs发挥作用。这些激酶参与调节DUX4表达,这是FSHD发病机制的关键因素。 通过抑制p38α/β MAPKs,洛斯马匹莫德降低了DUX4的表达及其下游效应,从而导致肌肉炎症减少和肌肉功能退化减缓 。 洛斯马匹莫德的分子靶标包括MAPKs的p38α和p38β亚型,所涉及的途径包括MAPK信号通路 .

生化分析

Biochemical Properties

Losmapimod plays a crucial role in biochemical reactions by selectively inhibiting p38α/β mitogen-activated protein kinases (MAPKs). These enzymes are involved in the modulation of DUX4 expression and inflammation. Losmapimod interacts with p38α/β MAPKs by binding to their active sites, thereby preventing their phosphorylation and subsequent activation. This inhibition reduces the expression of DUX4, a transcription factor implicated in the pathogenesis of FSHD .

Cellular Effects

Losmapimod exerts significant effects on various types of cells and cellular processes. In non-small cell lung cancer cells, losmapimod has been shown to overcome resistance to gefitinib by preventing tetraploidization, a process that contributes to drug resistance . In cardiovascular disease, losmapimod attenuates vascular inflammation and enhances vascular function by reducing the concentrations of circulating high-sensitivity C-reactive protein (hsCRP) and interleukin-6 . Additionally, losmapimod protects epileptic rats from hippocampal neuron loss by decreasing the phosphorylation level of MAPKs .

Molecular Mechanism

The molecular mechanism of losmapimod involves the selective inhibition of p38α/β mitogen-activated protein kinases (MAPKs). By binding to the active sites of these enzymes, losmapimod prevents their phosphorylation and activation. This inhibition reduces the expression of DUX4, a transcription factor that mediates inflammation and muscle degeneration in FSHD . Losmapimod’s inhibition of p38α/β MAPKs also impacts other cellular processes, such as cell survival, apoptosis, and differentiation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of losmapimod have been observed over time in various studies. In the phase 2b ReDUX4 trial, losmapimod showed statistically significant slowing of muscle function deterioration in patients with FSHD, despite no changes in DUX4-driven gene expression . Treatment with losmapimod was associated with higher rates of mild to moderate adverse events, but no severe or serious treatment-related adverse events were reported . These findings informed the design and efficacy endpoints of the ongoing phase 3 REACH study .

Dosage Effects in Animal Models

The effects of losmapimod vary with different dosages in animal models. In a study on the antinociceptive properties of losmapimod in rats, it was found that losmapimod provided an antinociceptive effect similar to that of morphine . The dose of 12 mg/kg was shown to be effective in reducing pain responses in acute pain models . Additionally, losmapimod protected epileptic rats from hippocampal neuron loss and improved memory at specific dosages .

Metabolic Pathways

Losmapimod is involved in the inhibition of p38 mitogen-activated protein kinase (MAPK) pathways. These pathways play a central role in acute inflammation and are activated by various cellular signaling events, such as oxidative stress, UV light, and pro-inflammatory cytokines . By inhibiting p38α/β MAPKs, losmapimod reduces the expression of DUX4 and other inflammatory mediators, thereby modulating cellular responses to stress and inflammation .

Transport and Distribution

Losmapimod is an oral small molecule with rapid distribution in skeletal muscle. It inhibits p38 MAP kinase, a regulator of DUX4 expression whose aberrant activation causes FSHD . The population pharmacokinetics of losmapimod have been studied to predict its systemic exposure and correlation with clinical endpoints and biomarkers .

Subcellular Localization

Losmapimod selectively inhibits p38α/β mitogen-activated protein kinases (MAPKs), which are involved in various cellular processes, including cell survival, apoptosis, and differentiation . The subcellular localization of losmapimod is primarily within the cytoplasm, where it interacts with p38α/β MAPKs to exert its inhibitory effects . This localization is crucial for its role in modulating cellular responses to stress and inflammation.

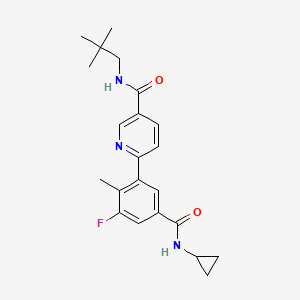

准备方法

洛斯马匹莫德的合成涉及多个步骤,从核心结构的制备开始,包括一个连接到吡啶环的苯环。合成路线通常包括以下步骤:

核心结构的形成: 苯环通过碳-碳键或碳-氮键与吡啶环相连。

功能化: 核心结构被各种基团功能化,包括环丙基甲酰胺基,氟基和二甲基丙基。

最终组装: 功能化的核心结构组装成最终化合物洛斯马匹莫德.

洛斯马匹莫德的工业生产方法尚未广泛记录,但它们可能涉及类似的合成路线,并针对大规模生产进行了优化。

化学反应分析

洛斯马匹莫德经历了几种类型的化学反应,包括:

氧化: 洛斯马匹莫德可以发生氧化反应,特别是在环丙基甲酰胺基处。

还原: 还原反应可以在氟基处发生,导致形成不同的产物。

这些反应中常用的试剂和条件包括过氧化氢等氧化剂,硼氢化钠等还原剂,卤素等取代试剂。 这些反应形成的主要产物包括洛斯马匹莫德的各种衍生物,具有改变的功能基团 .

相似化合物的比较

洛斯马匹莫德在p38 MAPK抑制剂中是独特的,因为它在降低DUX4表达方面的选择性和功效。类似的化合物包括:

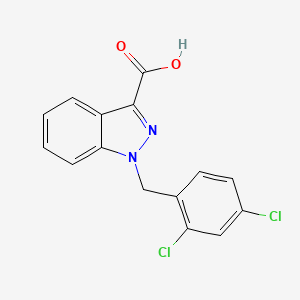

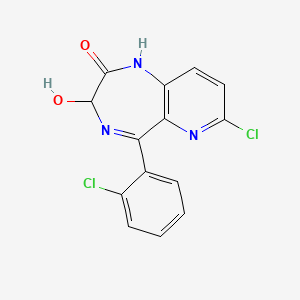

SB203580: 另一种p38 MAPK抑制剂,但具有不同的选择性和功效特征。

VX-702:

BIRB 796: 一种有效的p38 MAPK抑制剂,具有更广泛的靶标.

属性

IUPAC Name |

6-[5-(cyclopropylcarbamoyl)-3-fluoro-2-methylphenyl]-N-(2,2-dimethylpropyl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26FN3O2/c1-13-17(9-15(10-18(13)23)21(28)26-16-6-7-16)19-8-5-14(11-24-19)20(27)25-12-22(2,3)4/h5,8-11,16H,6-7,12H2,1-4H3,(H,25,27)(H,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKYABQBFGDZVNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1F)C(=O)NC2CC2)C3=NC=C(C=C3)C(=O)NCC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30974109 | |

| Record name | Losmapimod | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30974109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

585543-15-3 | |

| Record name | Losmapimod | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=585543-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Losmapimod [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0585543153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Losmapimod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12270 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Losmapimod | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30974109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(5-(cyclopropylcarbamoyl)-3-fluoro-2-methylphenyl)-N-neopentylnicotinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LOSMAPIMOD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2DQF16BXE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

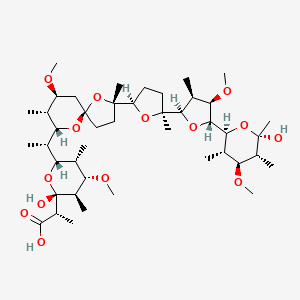

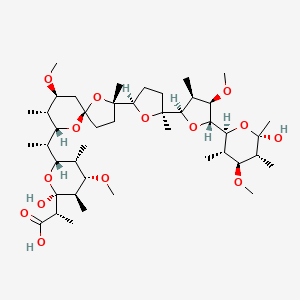

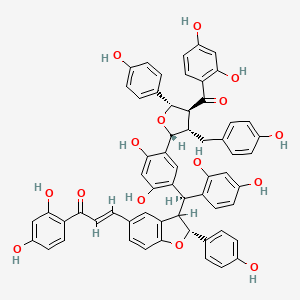

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

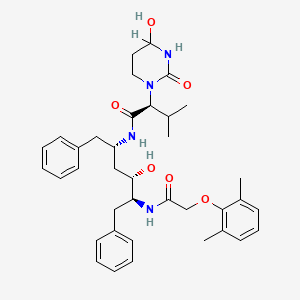

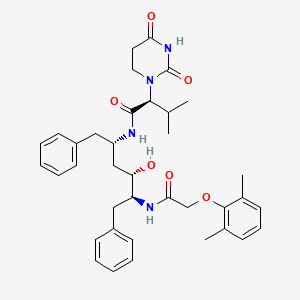

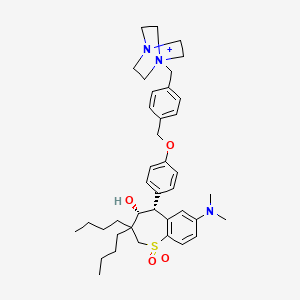

Feasible Synthetic Routes

A: Losmapimod is a selective inhibitor of p38α/β mitogen-activated protein kinases (MAPKs). [, , , , , , , , , , , ]

A: Losmapimod acts as a reversible competitive inhibitor of the ATP-binding site of p38α/β MAPKs. [, , ]

A: Inhibition of p38α/β MAPKs leads to a reduction in the production of pro-inflammatory cytokines, including TNF-α, IL-6, and IL-8. [, , , , , , , , ] Additionally, Losmapimod has been shown to improve nitric oxide-mediated vasodilation [] and reduce plasma fibrinogen levels in patients with chronic obstructive pulmonary disease (COPD). []

A: Yes, research indicates that Losmapimod reduces the expression of DUX4 target genes, potentially offering therapeutic benefits for Facioscapulohumeral Muscular Dystrophy (FSHD). [, ]

ANone: The scientific papers provided do not disclose the molecular formula or weight of Losmapimod.

ANone: The provided research papers do not contain spectroscopic data for Losmapimod.

ANone: Information regarding the performance of Losmapimod under various conditions, such as temperature, pH, or in different solvents, is not available in the provided scientific papers.

A: Losmapimod is a selective enzyme inhibitor and does not possess catalytic properties. Its primary function is to block the activity of p38α/β MAPKs. [, , , , , , , , , , , ]

A: While the provided papers do not detail specific computational studies on Losmapimod, one study utilized concentration-effect modeling to analyze the drug's impact on the QT interval. [] This suggests the potential application of computational approaches for understanding Losmapimod's behavior.

ANone: The provided papers primarily focus on the effects of Losmapimod and do not provide detailed information on how structural modifications impact its activity, potency, or selectivity.

ANone: The provided research does not offer specific details about the stability of Losmapimod under various conditions or formulation strategies to enhance its stability, solubility, or bioavailability.

ANone: The provided research papers do not contain specific details about SHE regulations related to Losmapimod.

A: Losmapimod exhibits an absolute oral bioavailability of 0.62 [] and reaches peak plasma concentration (Cmax) within 3-4 hours after oral administration. []

A: Losmapimod demonstrates a plasma to muscle ratio of approximately 1:1. []

A: Losmapimod is metabolized to its active metabolite, GSK198602. []

A: The elimination half-life (t1/2) of Losmapimod is approximately 7.9-9.0 hours, with no significant difference between single and repeat dosing. [] Its metabolite, GSK198602, displays a slightly longer t1/2. []

A: Studies have used modeling and simulation to explore the PK/PD relationship between Losmapimod and its effects on phosphorylated heat shock protein 27 (pHSP27) and high-sensitivity C-reactive protein (hsCRP). [] A direct-link maximal inhibitory effect model was found to relate plasma concentrations of Losmapimod to pHSP27 concentrations. []

A: Yes, repeat dosing of Losmapimod leads to steady-state trough concentrations within 2 days, with accumulation ratios of 1.56 for Losmapimod and 1.91 for its metabolite, GSK198602. []

A: Losmapimod has been studied in clinical trials for various conditions, including chronic obstructive pulmonary disease (COPD), Facioscapulohumeral Muscular Dystrophy (FSHD), and neuropathic pain. [, , , , , ] Results have been mixed, with some studies showing promising effects on biomarkers and symptoms but not consistently translating to clinically meaningful benefits.

A: In vitro studies have utilized human peripheral blood mononuclear cells, rat alveolar macrophages, BEAS-2B airway epithelial cells, and bronchial smooth muscle cells to investigate the inhibitory effects of Losmapimod on LPS-stimulated release of inflammatory mediators like TNF-α and IL-8. []

A: Losmapimod's effects have been evaluated in animal models of epilepsy, hypercholesterolemia, and pulmonary arterial hypertension. [, , ] These models have provided insights into the drug's impact on inflammation, neuronal damage, and vascular function.

ANone: Information concerning potential resistance mechanisms to Losmapimod or cross-resistance with other compounds is not discussed in the provided research.

A: Research indicates that pHSP27 and hsCRP can be used as pharmacodynamic biomarkers to assess Losmapimod's activity. [, ] Additionally, studies in COPD patients have identified plasma fibrinogen as a potential biomarker for monitoring Losmapimod's effects. [, ]

ANone: The provided research papers do not explicitly detail the analytical methods used for characterizing and quantifying Losmapimod.

ANone: The provided scientific research does not offer insights into the environmental impact or degradation pathways of Losmapimod.

ANone: The provided research papers do not delve into these specific aspects related to Losmapimod.

A: Losmapimod emerged as a promising therapeutic agent targeting inflammation, a key driver in various diseases, including cardiovascular disease and inflammatory conditions. [, , , , ] Its development represents a significant step in exploring the therapeutic potential of p38 MAPK inhibition.

A: Losmapimod research draws heavily on immunology, pharmacology, and molecular biology to understand its mechanism of action, therapeutic potential, and safety profile. [, , , , ] Furthermore, it integrates knowledge from material science and nanotechnology for developing innovative drug delivery systems. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。